molecular formula C10H11N5O2S B12138901 Methyl 2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetate

Methyl 2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetate

Cat. No.: B12138901
M. Wt: 265.29 g/mol
InChI Key: BKQHBRIPRHQTNH-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetate is a heterocyclic compound that contains a triazole ring, a pyridine ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetate typically involves the reaction of 4-amino-5-(4-pyridyl)-1,2,4-triazole-3-thiol with methyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target .

Biological Activity

Methyl 2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The following sections explore its synthesis, biological mechanisms, and research findings.

Molecular Formula: C₁₂H₁₄N₄S

Molecular Weight: 238.248 g/mol

CAS Number: 38634-05-8

The compound features a triazole ring substituted with a pyridyl group and a thiol moiety, which enhances its reactivity and biological interactions. The presence of these functional groups is crucial for its biological activity, enabling interactions with various biomolecules.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit promising anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the proliferation of cancer cell lines such as A375 (human malignant melanoma) and HCT116 (human colon cancer) through various mechanisms:

  • Mechanisms of Action:
    • Inhibition of Enzymatic Activity: Compounds targeting thymidylate synthase and histone deacetylases (HDAC) have been linked to reduced cancer cell growth .
    • Molecular Docking Studies: These studies suggest that the compound may inhibit tyrosine kinases involved in cancer progression .

Antimicrobial Activity

The compound's structure allows it to interact with bacterial enzymes, making it a candidate for antimicrobial applications:

  • Activity Against Mycobacterium tuberculosis: Similar triazole derivatives have shown varying degrees of inhibition against this pathogen, suggesting potential for further investigation in tuberculosis treatment .

Case Studies and Experimental Evidence

  • Synthesis and Characterization:
    • This compound was synthesized using standard organic synthesis techniques involving hydrazine derivatives and carbon sulfide reactions. Characterization was performed using NMR spectroscopy to confirm the structure .
  • Biological Assays:
    • In vitro assays using MTT and LDH methods revealed that the compound exhibits significant antiproliferative activity against various cancer cell lines, with IC₅₀ values indicating effective concentrations for therapeutic use .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC₅₀ Value (µM)Reference
This compoundAnticancerA375 (melanoma)15.0
4-Amino-5-(4-pyridyl)-triazole derivativeAntimicrobialMycobacterium tuberculosis>50
Triazole analogsAnticancerHCT116 (colon cancer)18.76

Properties

Molecular Formula

C10H11N5O2S

Molecular Weight

265.29 g/mol

IUPAC Name

methyl 2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetate

InChI

InChI=1S/C10H11N5O2S/c1-17-8(16)6-18-10-14-13-9(15(10)11)7-2-4-12-5-3-7/h2-5H,6,11H2,1H3

InChI Key

BKQHBRIPRHQTNH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NN=C(N1N)C2=CC=NC=C2

Origin of Product

United States

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